Although data on DCLK1-IN-4 is lacking, understanding the structure and function of the DCLK1 kinase domain provides insight into how a selective inhibitor might work.
The kinase domain of DCLK1 is regulated by a C-terminal autoinhibitory domain (AID) [1]. In the autoinhibited state, the AID binds tightly to the kinase domain, blocking the ATP-binding site and preventing kinase activity [2] [1]. This autoinhibition can be disrupted by cancer-associated mutations, leading to increased kinase activity and contributing to tumorigenesis [2].
A selective inhibitor would typically bind to the kinase domain to suppress this activity. The following diagram illustrates the established regulatory mechanism of DCLK1 that any effective inhibitor would target.
While this compound is not documented, other DCLK1 inhibitors have been developed and characterized, which can serve as a reference point for the properties researchers aim to achieve.
The table below summarizes one such tool compound, DCLK1-IN-1.
| Inhibitor Name | Key Characteristics | Reported Mechanism & Experimental Use | Primary Source |
|---|---|---|---|
| DCLK1-IN-1 | Selective, in-vivo compatible chemical probe. | Inhibits DCLK1 kinase domain; used to show that DCLK1 inhibition modulates proteins and pathways linked to cell motility in pancreatic cancer organoids. [3] | Nature Chemical Biology (2020) [3] |
This inhibitor has been used in preclinical models to demonstrate that targeting DCLK1 can reverse epithelial-mesenchymal transition (EMT) and modulate the tumor immune microenvironment in pancreatic cancer [4]. It has also been used to show a protective role in non-cancerous conditions, such as obesity-induced cardiomyopathy [5].
The search results indicate that while DCLK1-IN-4 is not described, several other inhibitors based on the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold have been extensively studied [1] [2] [3]. These include DCLK1-IN-1, XMD8-92, and LRRK2-IN-1, which have been crucial tools for probing DCLK1's function in cancer [2] [3].
The following table summarizes the key inhibitors for which quantitative data is available:
| Compound Name | Reported DCLK1 IC₅₀ | Key Off-Targets (IC₅₀) | Selectivity Notes | Key References |
|---|---|---|---|---|
| DCLK1-IN-1 | Highly selective for DCLK1/DCLK2; reduces affinity for ERK5 & BRD4. [2] [3] | [2] [3] | ||
| XMD8-92 | 161 nM [1] (other study: 716 nM [2]) | LRRK2 (IC₅₀ ~161 nM) [1], ERK5 [2] | Pan-selective; not suitable as a chemical probe. [2] | [1] [2] |
| LRRK2-IN-1 | 186 nM [2] | LRRK2, ERK5 [2] | Potent for LRRK2 and ERK5. [2] | [2] |
| XMD8-85 | 11 nM [2] | ERK5 (IC₅₀ 87 nM), LRRK2 (IC₅₀ 29 nM) [2] | One of the most potent but least selective. [2] | [2] [3] |
| XMD-17-51 | 14.64 nM [4] | Originally identified as a NUAK1 inhibitor (IC₅₀ 1.5 nM) [4] | Reduces DCLK1 protein levels, EMT, and stemness in NSCLC cells. [4] | [4] |
| Compound D1/D2 | 40-74 nM [1] | LRRK2 (weak inhibition) [1] | Show higher DCLK1 inhibitory activity and selectivity than XMD8-92. [1] | [1] |
The profiling of DCLK1 inhibitors typically involves a combination of biochemical and cellular assays. Below are detailed methodologies cited in the literature.
These assays directly measure a compound's ability to inhibit the kinase activity of purified DCLK1 protein.
These assays evaluate the functional consequence of kinase inhibition in cancer cell lines.
The development of selective DCLK1 inhibitors has been guided by structural insights, particularly from crystal structures of the DCLK1 kinase domain in complex with various inhibitors [3]. Key strategies include:
The diagram below illustrates the general structure-activity relationship (SAR) of the benzopyrimido-diazepinone scaffold.
Doublecortin-like kinase 1 (DCLK1) is a well-established marker of cancer stem cells (CSCs) across various solid tumors, including pancreatic, colorectal, renal, and prostate cancers [1] [2] [3]. It plays a pivotal role in promoting tumorigenesis, metastasis, epithelial-mesenchymal transition (EMT), and resistance to chemo- and radiotherapy [2] [4]. Its expression is frequently correlated with poor patient survival, making it a promising target for anti-cancer therapies [2].
The table below summarizes the primary strategies being investigated to target DCLK1.
| Therapeutic Strategy | Mechanism of Action | Examples from Literature | Key Findings/Status |
|---|---|---|---|
| Small Molecule Kinase Inhibitors | Target the ATP-binding site of the kinase domain to inhibit enzymatic activity [2]. | DCLK1-IN-1 [4] | Reverses EMT and restores T-cell activity in pancreatic cancer models [4]. |
| Monoclonal Antibodies | Bind to unique extracellular epitopes on specific DCLK1 isoforms, disrupting tumorigenic signaling [5] [6]. | CBT-15 [1] [5] [6] | Reduces tumor growth in xenograft models by disrupting tumor-stromal interactions [5] [6]. |
| RNA Interference (siRNA/shRNA) | Silences DCLK1 gene expression at the mRNA level [1] [2]. | siRNA, shRNA [2] [7] | Suppresses tumor cell proliferation, stemness, and restores drug sensitivity in various cancers [2] [7]. |
| D-Peptides | Novel approach targeting unique extracellular domains of specific isoforms, modulating protein-protein interactions [6]. | D-peptide 1 [6] | Suppresses pancreatic cancer cell proliferation and tumor growth in xenograft models [6]. |
| Gene Editing | Directly ablates the DCLK1 gene or specific isoforms [1] [8]. | CRISPR/Cas9 [8] | Used in research to validate oncogenic functions; attenuated cancer malignancy in vitro and in vivo [8]. |
DCLK1 contributes to tumor malignancy by regulating several key signaling pathways. The diagram below illustrates these core mechanisms and a generalized workflow for evaluating DCLK1 inhibitors.
DCLK1 drives cancer progression through multiple pathways. Inhibitor evaluation typically progresses from cellular models to animal studies, assessing both functional and molecular endpoints [8] [4] [7].
The field of DCLK1 targeting is evolving with several key focus areas:
The following table summarizes the core structural features of the DCLK1 kinase domain that are relevant for inhibitor binding, as described in the literature [1] [2] [3]:
| Feature | Description | Role/Functional Significance |
|---|---|---|
| Bi-Lobal Fold | Conserved protein kinase structure with N-terminal ATP-binding lobe and C-terminal substrate-binding lobe [1]. | Provides the canonical scaffold for kinase activity. |
| Gly-rich Loop | Part of the N-terminal lobe; facilitates ATP positioning [1]. | Critical for nucleotide binding. |
| DFG Motif | Tripeptide (Asp-Phe-Gly) at the beginning of the activation loop [1] [3]. | Its conformation (DFG-in/out) is key for catalytic activity and inhibitor binding. |
| Catalytic Aspartate (D511) | A conserved aspartate residue [3]. | Essential for catalyzing the transfer of phosphate from ATP to the substrate. |
| Lys-Glu Salt Bridge | Interaction associated with the active kinase conformation [1]. | Stabilizes the active state of the kinase. |
| Autoinhibitory Domain (AID) | C-terminal tail segment that functions as a pseudo-substrate [1] [2] [3]. | Binds the ATP-binding site, occluding it and maintaining kinase autoinhibition. |
While data on DCLK1-IN-4 is unavailable, the development of a selective inhibitor DCLK1-IN-1 offers valuable insights into strategies for targeting the DCLK1 ATP-binding site [4] [5].
Based on the structural knowledge and the approach taken for DCLK1-IN-1, the diagram below illustrates the general logic for designing and evaluating ATP-competitive DCLK1 inhibitors.
Diagram illustrating the multi-step logic from structural analysis to functional validation for developing DCLK1 inhibitors.
The search results describe several methodologies used to characterize DCLK1 inhibitors and their effects, which would be applicable for studying this compound.
A critical concept for inhibitor design is DCLK1's auto-inhibition. The C-terminal tail of DCLK1 acts as an auto-inhibitory domain (AID), folding into the kinase active site and physically blocking ATP binding, much like a pseudo-substrate [1] [2] [3]. Certain cancer-associated mutations disrupt this AID, leading to constitutive kinase activation [3]. Therefore, effective ATP-competitive inhibitors like DCLK1-IN-1 (and presumably this compound) must compete with and displace this AID to bind the kinase domain.
The table below summarizes the various DCLK1-targeting strategies identified in the search results, none of which include DCLK1-IN-4.
| Targeting Modality | Example Agent | Key Findings / Proposed Mechanism | Relevant Cancer Types Studied | Source(s) |
|---|---|---|---|---|
| Small Molecule Inhibitor (Kinase-targeted) | DCLK1-IN-1 | Highly selective ATP-competitive inhibitor; crystal structure of kinase domain complex solved. | Colon, pancreatic, renal cell carcinoma | [1] |
| Small Molecule Inhibitor | DiFiD | Reduces ECM degradation and invasion in HNSCC. | Head and Neck Squamous Cell Carcinoma (HNSCC) | [2] [3] |
| Monoclonal Antibody | CBT-15 | Targets extracellular NKEBD of isoforms 2/4; reduces PDAC tumor growth. | Pancreatic Ductal Adenocarcinoma (PDAC) | [4] [5] |
| D-Peptide | D-peptide 1 | Targets extracellular NKEBD; suppresses proliferation & spheroid formation; modulates gelsolin interaction. | Pancreatic Ductal Adenocarcinoma (PDAC) | [4] |
| Genetic Silencing | shRNA/siRNA | Knockdown impairs invasion, stemness, tumor growth; reduces invadopodia formation & MMP secretion. | Multiple (PCa, HNSCC, etc.) | [2] [6] [3] |
While not specific to this compound, the following in vitro methodologies are commonly used in the literature to establish the efficacy of DCLK1-targeting agents, providing a framework for the types of studies you might expect for any novel inhibitor.
The diagram below outlines a typical experimental workflow for characterizing a novel DCLK1 inhibitor in vitro, synthesized from the methodologies found in the search results.
The literature highlights several active areas that your research into this compound could consider.
DCLK1 (Doublecortin-like kinase 1) is a serine/threonine kinase that has emerged as a promising target in oncology, particularly in cancer stem cells (CSCs) [1]. Its structure includes key functional domains that are relevant for drug discovery.
| Feature | Description |
|---|---|
| Protein Family | Member of the doublecortin family and the protein kinase superfamily [2] [1]. |
| Gene Locus | 13q13.3 on human chromosome 13 [2]. |
| Key Domains | Two N-terminal doublecortin (DCX) domains (in long isoforms) and a C-terminal serine/threonine-protein kinase domain [2] [1]. |
| Isoforms | Multiple isoforms generated via alternative splicing and promoter usage (e.g., Isoforms 1-4), differing in the presence of microtubule-binding domains and C-terminal extracellular regions [3] [4] [5]. |
| Primary Functions | Regulates microtubule polymerization, neuronal migration, and is a marker for tuft cells and cancer stem cells (CSCs) [2] [1]. Promotes tumorigenesis, metastasis, and therapy resistance [2] [6]. |
Research has demonstrated that inhibiting DCLK1 has anti-tumor effects across various cancer types. The table below summarizes key findings from studies using different inhibitory approaches.
| Inhibitory Method | Key Experimental Findings | Cancer Type(s) Studied |
|---|---|---|
| Pharmacological Inhibition (LRRK2-IN-1) | Decreased cancer cell proliferation, invasion, migration, and colony formation. Led to downregulation of active NOTCH1 and its downstream effectors (HEY1, HES1, HES5) [7]. | Head and Neck Squamous Cell Carcinoma (HNSCC) [7] |
| siRNA / shRNA Knockdown | Reduction in tumor cell invasion, migration, focal adhesion, and clonogenic capacity. Downregulation of EMT and pluripotency factors. Disruption of invadopodia dynamics and matrix metalloproteinase (MMP9) trafficking [6] [8]. | HNSCC [6], Clear Cell Renal Cell Carcinoma (ccRCC) [8] |
| Novel D-Peptides | Suppressed cancer cell proliferation and tumor growth in xenograft models. Impaired clonogenicity and self-renewal capacity. Targeted a unique extracellular domain on specific DCLK1 isoforms [3]. | Pancreatic Ductal Adenocarcinoma (PDAC) [3] |
| miRNA Targeting (miR-137, miR-15b) | Effective in decreasing tumorigenesis and enhancing chemosensitivity [2]. | Colorectal Cancer (CRC), Kidney Cancer [2] |
The following are core methodologies used to evaluate DCLK1 inhibition and its functional consequences, as referenced in the studies.
In Vitro Functional Assays
Molecular & Biochemical Analyses
In Vivo Validation
DCLK1 is a central node in a network of oncogenic signaling pathways. The diagram below illustrates its key interactions.
DCLK1's role in oncogenic signaling. It engages with multiple pathways (green) to drive malignant processes (red).
| Agent Name | Type / Target | Key Characteristics & Findings | Supporting Evidence |
|---|
| DCLK1-IN-1 [1] | Small-molecule kinase inhibitor (ATP-competitive) | - First selective, in vivo-compatible chemical probe for DCLK1 kinase domain [1].
DCLK1 is a serine/threonine kinase recognized as a marker for cancer stem cells (CSCs) and a central driver of tumorigenesis in many solid malignancies [5] [6]. Its oncogenic function is mediated through several key mechanisms and signaling pathways.
The diagram below illustrates these core mechanisms and pathways.
Diagram summarizing the core oncogenic functions and key signaling pathways regulated by DCLK1, based on recent literature.
For your technical guide, here are detailed methodologies for key experiments cited in the literature, which are fundamental for validating DCLK1-targeting compounds.
In Vitro Kinase Assay (Biochemical Inhibition) [1]:
NanoBRET Target Engagement Assay (Cellular Binding) [1]:
Patient-Derived Organoid (PDO) Viability Assay [1]:
Invadopodia Function Assay [9]:
Doublecortin-like kinase 1 (DCLK1) is a serine/threonine kinase recognized as a marker of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells implicated in tumor initiation, metastasis, and resistance to conventional therapies [1]. High DCLK1 expression is significantly correlated with poor overall and progression-free survival in ovarian cancer patients treated with platinum-based chemotherapy [2] [3]. The rationale for combining a DCLK1 inhibitor with cisplatin includes:
The following diagram illustrates the core mechanism of how DCLK1 inhibition overcomes cisplatin resistance.
The following table summarizes quantitative data and models from recent studies using DCLK1 inhibitors in combination with cisplatin.
| Cancer Model | DCLK1 Inhibitor Used | Key Findings | Proposed Mechanism |
|---|
| High-Grade Serous Ovarian Cancer (HGSOC) [2] [3] | DCLK1-IN-1 SAMiRNA-siDCLK1 | • Synergistic cytotoxic effect in 3D spheroids. • Significant reduction in tumor metastases in vivo. • Resensitized cisplatin-resistant (CPR) cells. | Reduction in TGF-β signaling and EMT. | | Non-Small Cell Lung Cancer (NSCLC) [4] [5] | siRNA / shRNA (Genetic Knockdown) | • Reversed cisplatin resistance in vitro and in vivo. • Reduced primary and secondary spheroid formation. • Inhibited cell migration and invasion. | Downregulation of the ABC transporter ABCD4. | | Prostate Cancer [6] | siRNA / shRNA (Genetic Knockdown) | • Suppressed colony and sphere formation. • Reduced expression of stemness markers (c-Myc, OCT4). | Inhibition of the Hippo-YAP signaling pathway. |
The following protocols are adapted from the methodologies described in the cited literature, particularly the 2023 ovarian cancer study [2]. They can be applied to investigate the effects of DCLK1 inhibition, starting with DCLK1-IN-1 as a proxy.
Objective: To determine the synergistic effects of a DCLK1 inhibitor and cisplatin on cell viability and clonogenic survival in 2D and 3D culture models.
Materials:
Protocol:
Cell Culture:
Drug Treatment:
Viability Assessment:
Data Analysis:
A. Spheroid Formation (Clonogenic) Assay
B. Migration & Invasion Assay
Objective: To evaluate the anti-tumor and anti-metastatic efficacy of the combination therapy in a mouse xenograft model.
Materials:
Protocol:
To confirm the mechanism of action, analyze key signaling pathways post-treatment.
Targeting DCLK1 presents a promising and mechanistically grounded strategy to overcome cisplatin resistance across various cancers. The protocols outlined here, based on the most current research, provide a robust framework for preclinical investigation. Future work should focus on translating these findings using more specific, clinically viable DCLK1 inhibitors like DCLK1-IN-4, once they become available and characterized.
The table below summarizes key evidence from various cancer types demonstrating how DCLK1 contributes to therapy resistance.
| Cancer Type | Therapeutic Agent | Key Findings on DCLK1's Role | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Colorectal Cancer (CRC) | 5-Fluorouracil (5-Fu) | DCLK1 overexpression significantly increased IC₅₀. | Suppression of key caspases (casp-3, casp-4, casp-10) and inhibition of apoptosis pathway activation. | [1] |
| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin | Cisplatin-resistant cells gained DCLK1 expression. Silencing DCLK1 reversed resistance. | Regulation of tumor stemness and an ABCD4-dependent mechanism. | [2] |
| Lung Adenocarcinoma | EGFR-Tyrosine Kinase Inhibitors (TKIs) | DCLK1 critical for maintaining stemness in resistant cells. | Activation of the Wnt/β-Catenin pathway. | [3] |
| Ovarian Cancer (OvCa) | Cisplatin | High DCLK1 correlates with poor survival in platinum-treated patients. DCLK1 inhibition reduced tumor growth and metastasis. | Promotion of a pro-metastatic phenotype and chemoresistance in tumor spheroids. | [4] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | (Therapeutic context implied) | Hypoxia drives switch to oncogenic DCLK1-L isoforms. | Hypoxia-HIF2α-PLOD2 axis activates β-catenin, fueling tumor malignancy. | [5] |
The following diagram outlines a generalized protocol for assessing the efficacy of a DCLK1-targeting compound in reversing chemoresistance, based on common methodologies from the cited research.
1. In Vitro Sensitivity Assays
2. Mechanistic Studies
3. In Vivo Validation
To advance the development of DCLK1-IN-4, your work could focus on:
I hope this detailed synthesis of the current literature provides a solid experimental framework for your work. Should you obtain specific data on this compound, these protocols can be adapted to characterize its efficacy precisely.
Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in gastrointestinal cancers and other solid tumors, functioning as both a tuft cell marker and a cancer stem cell (CSC) protein. DCLK1 is a serine-threonine protein kinase that exists in multiple isoforms due to alternative promoter usage and splicing, with at least four major isoforms identified in humans that vary in their microtubule-binding affinity and cellular localization [1]. Structurally, all DCLK1 isoforms possess a CaMK-like kinase domain and an autoinhibitory domain that regulates phosphorylation activity, while isoforms 1 and 2 contain tandem microtubule-binding domains that are critical for their function in cytoskeletal organization [1]. This molecular structure enables DCLK1 to integrate DNA repair mechanisms with survival signaling pathways, including NF-κB, TGF-β, and MAPK cascades, positioning it as a master regulator of cellular response to injury and oncogenic transformation [1].
The therapeutic significance of DCLK1 stems from its dual role in both tissue regeneration and cancer progression. In normal gastrointestinal physiology, DCLK1 is highly expressed in intestinal tuft cells where it contributes to epithelial repair mechanisms following injury, such as radiation damage [1]. However, in transformed cells, these same protective mechanisms are co-opted to promote therapy resistance and oncogenic progression. DCLK1 is overexpressed in various gastrointestinal cancers and is associated with poor prognosis, enhanced tumorigenic potential, and increased metastatic capacity [2]. DCLK1 influences cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival pathways through interactions with key signaling cascades including Notch, WNT/β-catenin, and NF-κB [2]. Recent research has demonstrated that DCLK1 also plays a crucial role in regulating invadopodia dynamics and matrix metalloproteinase trafficking, driving invasive progression in head and neck squamous cell carcinoma and potentially other epithelial cancers [3].
Patient-derived organoids (PDOs) represent a revolutionary advancement in cancer modeling that offers a more physiologically relevant representation of tumor biology compared to traditional two-dimensional cell cultures or animal models. These three-dimensional structures are derived from adult or pluripotent stem cells and effectively mimic the structure and function of real organs and tissues in vivo while maintaining the ability to be stably sub-cultured over extended periods [4] [5]. The transformative potential of organoid technology in cancer research stems from their capacity to preserve the complex tissue architecture and cellular diversity of human cancers, enabling more accurate predictions of tumor growth, metastasis, and drug responses [4]. When coupled with multi-omics technologies, organoids facilitate in-depth exploration of tumor heterogeneity, molecular mechanisms, and the development of personalized treatment strategies [4].
Compared to traditional models, PDOs offer significant advantages that make them particularly suitable for studying DCLK1-targeted therapies like DCLK1-IN-4. While immortalized cancer cell lines undergo genetic drift during long-term culture and lose the heterogeneity of original tumors, organoids demonstrate greater genetic stability, maintaining up to 90% similarity to original biopsies in terms of somatic mutations and DNA copy number [6]. Similarly, animal xenograft models suffer from interspecies differences in tumor-stroma interactions, immune responses, and drug metabolism, limitations that organoids effectively overcome [6]. Organoids can be established with higher success rates from patient samples – studies report success rates of 91.7-95% for osteosarcoma organoids and 77.8% for lung cancer bone metastasis organoids [7] – making them ideal for biobanking and high-throughput drug screening applications.
The development of robust organoid cultures requires careful attention to tissue processing, culture conditions, and microenvironmental factors. The general workflow begins with obtaining patient tumor tissues through biopsy or surgical resection, followed by mechanical dissociation and enzymatic digestion to generate tissue fragments or single-cell suspensions [7]. These cellular preparations are then embedded in a suitable three-dimensional scaffold, typically basement membrane extract (BME) or Matrigel, which provides the essential extracellular matrix components for spatial organization [6]. The embedded cells are cultured in tissue-specific media supplemented with defined growth factors that maintain stemness and promote epithelial proliferation, typically including Wnt agonists, R-spondin, Noggin, and epidermal growth factor (EGF) for gastrointestinal organoids [6].
Table 1: Comparison of Patient-Derived Organoid Culture Methods
| Method | Principle | Advantages | Limitations | Optimal Applications |
|---|
| Matrigel-embedding (Submerged) | Cells suspended in Matrigel dome submerged in medium | • Well-established protocol • Suitable for high-throughput screening • Excellent for epithelial expansion | • Limited immune component retention • Passive nutrient diffusion constraints • Poor penetration of immune cells | • Primary drug screening • Genetic manipulation studies • Biobanking | | Air-Liquid Interface (ALI) | Tumor fragments in collagen matrix at air-medium interface | • Preserves native immune components • Maintains tumor microenvironment • Better mimicry of in vivo conditions | • Technical complexity • Immune component depletion over time • Lower throughput capacity | • Immunotherapy assessment • Tumor-immune interactions • Personalized vaccine development | | Microfluidic 3D Culture | Cell-Matrigel mixture in perfused microfluidic chips | • Enhanced nutrient/waste exchange • Real-time imaging capability • Modeling complex tissue interactions | • Specialized equipment required • Lower cell viability in some systems • Higher technical skill requirement | • Metastasis studies • Vascular interactions • Advanced TME modeling |
Several advanced culture methods have been developed to better recapitulate the tumor microenvironment (TME), which is crucial for studying DCLK1 given its role in modulating immune responses and stromal interactions. The air-liquid interface (ALI) method has emerged as particularly valuable for preserving native TME components, including immune cells, fibroblasts, and vascular elements [6]. In this system, tumor fragments embedded in collagen matrices are exposed to air in the upper chamber while receiving nutrients through serum-supplemented media below via microporous membranes [6]. This approach maintains the original TME architecture and cellular diversity more effectively than traditional Matrigel-embedding methods, making it especially suitable for evaluating immunomodulatory agents and combination therapies. For this compound studies, which may impact both cancer cells and their microenvironment, ALI cultures provide a more comprehensive platform for assessing therapeutic effects.
DCLK1 occupies a central position in multiple oncogenic signaling cascades, making it an attractive therapeutic target for intervention. DCLK1 regulates several critical cellular processes through distinct molecular mechanisms. In the context of DNA damage response, DCLK1 integrates with p53/ATM pathways to enhance repair capacity and promote cell survival following injury, such as radiation exposure [1]. This pathway is particularly relevant for understanding radioresistance in gastrointestinal cancers and highlights the potential for DCLK1 inhibition to sensitize tumors to conventional treatments. Additionally, DCLK1 modulates key survival signaling cascades including NF-κB, TGF-β, and MAPK pathways, which collectively contribute to therapeutic resistance and cancer progression [1]. The intersection of DCLK1 with these established oncogenic pathways provides a molecular rationale for its targeting in combination therapy approaches.
Recent research has unveiled a novel function of DCLK1 in regulating invasive machinery through its effects on invadopodia dynamics and matrix metalloproteinase trafficking. In head and neck squamous cell carcinoma, DCLK1 forms complexes with KIF16B and RAB40B to facilitate the transport of matrix-degrading enzymes like MMP9 to the distal ends of invadopodia, thereby enhancing extracellular matrix degradation and locoregional invasion [3]. This molecular mechanism connects DCLK1's known role in vesicular transport – initially characterized in neuronal systems – to cancer invasion and metastasis. The following diagram illustrates the key signaling pathways regulated by DCLK1 that contribute to its oncogenic functions:
Pharmacological inhibition of DCLK1 has emerged as a promising therapeutic strategy, with several small molecule inhibitors demonstrating efficacy in preclinical models. This compound represents one such compound that specifically targets the kinase activity of DCLK1, interfering with its oncogenic functions. Preclinical studies demonstrate that DCLK1 inhibition sensitizes tumors to radiotherapy while paradoxically preserving mucosal repair in normal tissues, suggesting a therapeutic window that could be exploited clinically [1]. This selective effect may stem from differential expression of DCLK1 isoforms or contextual dependencies in signaling pathway activation between normal and malignant cells.
The mechanism of action of DCLK1 inhibitors like this compound involves competitive binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation of downstream substrates and disrupting DCLK1-dependent signaling networks. In head and neck squamous cell carcinoma models, genetic or pharmacological inhibition of DCLK1 resulted in reduced invadopodia numbers, decreased extracellular matrix degradation, and impaired invasive capacity [3]. These morphological changes were accompanied by molecular alterations including reduced secretion of matrix metalloproteinases, particularly MMP9, and disruption of trafficking complexes involving KIF16B and RAB40B [3]. Beyond direct effects on cancer cells, DCLK1 inhibition also modulates the tumor microenvironment by shifting macrophage polarization away from the immunosuppressive M2 phenotype and potentially enhancing anti-tumor immunity [1]. These multifaceted mechanisms support the development of this compound as both a monotherapy and a combination agent with existing treatment modalities.
Successful implementation of this compound treatment assays requires rigorous maintenance of organoid cultures to preserve phenotypic stability and physiological relevance. For gastrointestinal cancer organoids, the base culture medium typically consists of advanced DMEM/F12 supplemented with essential additives including penicillin (100 µg/mL), 2mM Glutamax, 5mM HEPES, and B27 and N2 supplements at 50× and 100× dilutions, respectively [8]. Critical growth factors must be added to this base medium to support organoid proliferation and stemness maintenance: recombinant EGF (50 ng/mL), Noggin-FC supernatant (10% v/v), and R-Spondin-FC supernatant (20% v/v) – collectively termed ENR medium [8]. For establishing cultures from primary tissues, additional pathway modulators may be necessary initially, including Wnt3A, nicotinamide, Alk inhibitors, and p38 inhibitors, to achieve optimal growth conditions that mimic the stem cell niche [6].
The passaging protocol for organoids should be performed when structures become dense and luminal spaces are no longer clearly visible, typically every 7-14 days depending on the specific organoid line. For mechanical passaging, Matrigel domes containing organoids are dissolved in cell recovery solution followed by gentle mechanical disruption through pipetting or scraping. For enzymatic passaging, organoids are incubated with TrypLE solution for 15 minutes at 37°C to generate single-cell suspensions or small fragments [8]. The dissociation approach should be optimized based on experimental requirements – mechanical methods better preserve cell-cell contacts and native architecture while enzymatic digestion enables more uniform fragment size and accurate quantification. For treatment assays, organoids should be maintained for at least 3-5 passages to ensure stable growth characteristics before initiating drug testing, with regular monitoring of morphological features and biomarker expression to confirm phenotypic stability.
The following protocol outlines a standardized approach for evaluating this compound efficacy in patient-derived organoid models, with specific considerations for dose optimization, treatment duration, and response assessment:
Organoid Preparation: Harvest organoids at 70-80% confluence using appropriate dissociation methods based on the culture system. For Matrigel-embedded cultures, dissolve domes in cell recovery solution, collect organoids by centrifugation (300-500 × g for 3-5 minutes), and gently dissociate into fragments of approximately 50-100 cells using enzymatic or mechanical methods. Count organoid fragments using a hemocytometer and adjust concentration to 500-1000 fragments/mL in complete culture medium.
Experimental Seeding: For 96-well plates, seed 50 μL of organoid suspension (25-50 fragments) per well in Matrigel domes. Allow solidification for 20-30 minutes at 37°C before carefully adding 100-150 μL of pre-warmed complete medium per well. For 384-well formats, scale down volumes proportionally. Include appropriate control wells: vehicle control (DMSO), positive control (e.g., standard chemotherapeutic agent), and blank wells (Matrigel only without organoids). Incubate plates for 24-48 hours to allow organoid recovery and attachment before initiating drug treatment.
This compound Treatment Preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in single-use aliquots to prevent freeze-thaw cycles. Generate a serial dilution series in complete culture medium to achieve the desired concentration range (typically 0.1 nM to 10 μM) while maintaining constant DMSO concentration (≤0.1%) across all treatment conditions, including vehicle controls.
Treatment Administration: After the recovery period, carefully remove existing culture medium and replace with 100-150 μL of treatment medium containing appropriate concentrations of this compound or control solutions. For kinetic studies requiring prolonged exposure, replace treatment medium every 72-96 hours to maintain compound stability and nutrient availability.
Incubation and Monitoring: Maintain treated organoids in standard culture conditions (37°C, 5% CO₂) for the duration of the experiment, typically 3-10 days depending on the specific assay endpoints. Monitor organoid morphology, size, and viability daily using brightfield microscopy to track temporal response patterns.
Table 2: this compound Treatment Assay Parameters and Optimization Guidelines
| Parameter | Standard Conditions | Optimization Range | Technical Considerations |
|---|
| Dosing Strategy | 8-point 1:3 serial dilution | 0.1 nM - 10 μM | • Include DCLK1-overexpressing and knockout lines as controls • Test in combination with standard therapies | | Treatment Duration | 5-7 days | 3-10 days | • Short-term (3-5 days) for viability assays • Extended (7-10 days) for recovery/resistance studies | | Organoid Density | 25-50 fragments/well (96-well) | 10-100 fragments/well | • Lower density for high-content imaging • Higher density for molecular analyses | | Endpoint Assays | Cell viability, caspase activation, morphology | Multi-parametric analysis | • Stagger treatment times for simultaneous endpoint analysis • Include recovery period assessment | | Culture Format | Matrigel-embedded (96-well) | ALI, microfluidic platforms | • Matrigel for high-throughput screening • ALI for immune co-culture studies |
Given DCLK1's role in therapy resistance, combination approaches represent a particularly promising application for this compound. Rational combination strategies should be based on DCLK1's molecular functions in specific cancer types. For example, in colorectal cancer models with APC mutations, DCLK1 inhibition may synergize with Wnt pathway modulators, particularly since DCLK1 is regulated by and contributes to β-catenin signaling [8] [2]. Similarly, in inflammatory contexts, combining this compound with NF-κB pathway inhibitors may enhance efficacy, as DCLK1 phosphorylates IKKβ and promotes pro-inflammatory cytokine production including IL-6 [9].
For combination therapy assays, two main approaches can be employed: simultaneous administration or sequential treatment. Simultaneous combination involves adding this compound together with the secondary agent at predetermined ratios, typically using fixed concentration designs or systematic variation of both compounds in matrix formats. Sequential treatment involves pre-exposure to one agent followed by the second, which can help identify optimal scheduling for maximal therapeutic effect. In radiation combination studies, this compound should be administered 24-48 hours before radiation exposure based on evidence that DCLK1 regulates DNA damage response pathways and preconditioning with inhibitor may enhance radiosensitivity [1]. Appropriate controls must include each agent alone at matched concentrations, vehicle controls, and synergy analysis using methods such as the Chou-Talalay combination index.
Quantitative assessment of treatment response requires multiple complementary approaches to capture the full spectrum of this compound's effects on organoid biology. Cell viability assays provide a fundamental measure of compound efficacy and should be performed using validated methods suitable for three-dimensional cultures. The CellTiter-Glo 3D assay represents a robust approach for measuring ATP content as a proxy for viability, with specific protocol adaptations for organoid systems: equilibrate plates to room temperature for 30 minutes, add equal volume of CellTiter-Glo 3D reagent, mix thoroughly using orbital shaking for 5 minutes to ensure organoid lysis, and incubate for 25 minutes before recording luminescence [6]. For longitudinal monitoring without sacrificing cultures, resazurin-based assays (e.g., Alamar Blue) can be used with 10% v/v reagent added directly to culture medium followed by 4-6 hour incubation at 37°C and fluorescence measurement (560ₑₓ/590ₑₘ).
Proliferation capacity can be assessed through direct cell counting approaches or metabolic activity measurements. For high-content analysis, organoids can be labeled with EdU (5-ethynyl-2'-deoxyuridine) for 4-6 hours before harvesting, followed by click chemistry detection and quantification of the percentage of EdU-positive cells within the total DAPI-positive population [10]. This approach specifically identifies cells in S-phase and provides dynamic information about cell cycle progression. Alternatively, Ki-67 immunostaining offers a snapshot of the proliferative fraction within organoid cultures at the time of fixation. For these analyses, it is essential to account for regional proliferation patterns within organoids, as hypoxic cores may exhibit reduced proliferation even in untreated controls, potentially confounding response assessment.
High-content imaging provides rich phenotypic data that complements quantitative viability measurements. Brightfield imaging should be performed daily to track organoid size, structural integrity, and morphological changes using automated platforms when available. Organoid size quantification can be performed using ImageJ or commercial software by measuring cross-sectional area and diameter, with response categorization as follows: progressive growth (≥10% size increase), stable disease (±10% size change), partial regression (10-50% size decrease), and complete regression (≥50% size decrease or complete disintegration) [7]. For more detailed morphological analysis, organoids can be fixed in 4% paraformaldehyde for 30 minutes at room temperature, permeabilized with 0.5% Triton X-100, and stained with fluorescent dyes including Phalloidin (F-actin), DAPI (nuclei), and CellMask (plasma membrane) to visualize architectural features.
Functional assessments should evaluate DCLK1-specific mechanisms based on its known biological roles. For invasion capacity, organoids can be embedded in collagen matrices with higher density (3-4 mg/mL) and monitored for protrusion formation and matrix remodeling over 48-72 hours [3]. Invadopodia activity can be specifically assessed using gelatin degradation assays where coverslips are coated with fluorescent gelatin, organoids are plated on this substrate, and degradation areas are quantified after 24 hours [3]. To evaluate stemness properties, flow cytometric analysis of established CSC markers (e.g., CD44, CD133, LGR5) can be performed on dissociated organoids following this compound treatment. Additionally, clonogenic assays assess self-renewal capacity by plating single cells from treated organoids in low density and quantifying organoid formation efficiency after 7-14 days.
Mechanistic studies are essential for confirming target engagement and understanding this compound's effects on downstream signaling networks. Western blot analysis should evaluate phosphorylation status of direct and indirect DCLK1 substrates, including components of the MAPK pathway, as well as expression of proteins involved in invasion (MMP9, MT1-MMP) and stemness (LGR5, BMI-1) [3]. For proteomic profiling, tandem mass tag (TMT)-based mass spectrometry can identify differentially expressed proteins following DCLK1 inhibition, with particular attention to networks involved in cell-ECM interaction, cytoskeletal reorganization, and membrane trafficking [3].
Gene expression analysis through RNA sequencing or targeted RT-PCR panels provides insights into transcriptional changes induced by this compound. Key gene signatures to examine include: tuft cell markers (DCLK1, SOX4, POU2F3), epithelial-mesenchymal transition factors (ZEB1, SNAI1, VIM, CDH1), and inflammatory mediators (IL-25, IL-13, IL-4) [10] [2]. For functional validation, CRISPR-Cas9-mediated knockout of DCLK1 in organoids provides an important control to distinguish on-target versus off-target effects of pharmacological inhibition. These molecular analyses should be correlated with phenotypic responses to establish mechanism-efficacy relationships and identify potential biomarkers of sensitivity or resistance.
Robust implementation of this compound organoid treatment assays requires systematic validation and ongoing quality control measures. Batch-to-batch variability in organoid cultures can significantly impact assay performance, necessitating the establishment of quantitative acceptance criteria. Key parameters to monitor include: baseline proliferation rate (minimum 1.5-fold expansion over 72 hours in control conditions), viability (≥85% by ATP content or Calcein AM staining), and morphological consistency maintenance of tissue-specific architecture across passages) [6]. For DCLK1-targeted studies specifically, baseline DCLK1 expression should be confirmed in untreated organoids through Western blot, immunofluorescence, or flow cytometry, with periodic verification that expression levels remain stable throughout the experimental timeline.
Pharmacological assay validation should include determination of Z'-factor values using positive and negative controls to confirm assay robustness for high-throughput applications. A Z'-factor ≥0.5 indicates excellent separation between signals, suitable for screening purposes [7]. Additionally, this compound stock solutions should be regularly quality-controlled using LC-MS to verify compound integrity, particularly for extended treatment durations exceeding 72 hours. Solubility and stability in culture medium should be confirmed through UV-HPLC analysis at beginning and end of treatment periods, as precipitation or degradation can significantly impact apparent potency. For combination studies, validation should include confirmation that vehicle concentrations (typically DMSO) remain below cytotoxic thresholds (generally ≤0.1%) across all treatment conditions.
Several technical challenges commonly arise in organoid treatment assays that require specific troubleshooting approaches. Incomplete organoid dissociation can lead to uneven seeding density and variable assay performance; this can be addressed by optimizing digestion time and method for each organoid line and implementing visual inspection of fragment size distribution before seeding. Edge effects in multi-well plates, characterized by increased evaporation in perimeter wells, can be minimized by using specialized microplates with evaporation rings or maintaining a buffer ring of PBS in outer wells. Heterogeneous organoid responses within the same treatment condition may reflect legitimate biological diversity rather than technical artifact; this can be addressed by increasing replicate number and implementing single-organoid analysis approaches rather than well-averaged measurements.
Several inherent limitations of organoid models should be considered when interpreting this compound treatment data. The absence of fully intact tumor microenvironment components, particularly immune cells and vasculature, may modulate drug response in ways not captured in standard organoid cultures [6]. While co-culture systems can partially address this limitation, they introduce additional complexity and variability. Additionally, the artificial Matrigel environment may influence drug penetration and distribution compared to in vivo conditions, potentially affecting potency estimates. For DCLK1-targeting specifically, the dynamic regulation of DCLK1 expression during organoid maturation should be considered, as tuft cell populations and DCLK1 isoforms may shift over time in culture [10]. These limitations highlight the importance of correlating organoid findings with in vivo models during lead optimization stages.
The protocols and application notes presented here provide a comprehensive framework for implementing this compound treatment assays in patient-derived organoid models. The standardized approaches for organoid culture, compound administration, and multi-parametric response assessment enable robust evaluation of this promising therapeutic candidate across cancer types. The integration of functional assays specifically designed to probe DCLK1-related mechanisms – including invadopodia activity, stemness properties, and inflammatory signaling – provides mechanistic insights beyond conventional viability metrics.
As organoid technology continues to evolve, several future directions will enhance the utility of these models for DCLK1-targeted drug development. Advanced co-culture systems incorporating immune cells and fibroblasts will better recapitulate the tumor microenvironment and its influence on treatment response [6]. Microfluidic platforms enabling real-time imaging of invasion and metastasis processes will provide deeper insights into DCLK1's role in cancer progression [3]. Additionally, the development of standardized biobanking practices and automated processing pipelines will increase throughput and reproducibility for screening applications. When correlated with clinical data, this compound response patterns in organoid models may ultimately inform patient selection strategies and combination therapy approaches in translational applications, moving closer to the promise of personalized cancer medicine.
While data on DCLK1-IN-4 is unavailable, the table below summarizes the primary classes of DCLK1-targeting tools identified in recent scientific literature, which may provide useful reference points for your research.
| Targeting Modality | Example / Identifier | Key Characteristics / Mechanism | Reported Applications / Findings |
|---|---|---|---|
| Small-Molecule Kinase Inhibitors | DCLK1-IN-1 [1] | Selective, ATP-competitive inhibitor; used with complementary G532A resistance mutation [1]. | Phenocopied kinase-dead mutants; reduced cancer cell proliferation, invasion, spheroid growth [1]. |
| Monoclonal Antibodies | CBT-15 [2] [3] | Targets a unique extracellular non-kinase binding domain (NKEBD) on specific DCLK1 isoforms [2] [3]. | Reduced PDAC tumor growth; disrupted tumor-stromal interactions [2] [3]. |
| D-Peptides | D-peptide 1 [3] | Novel peptide targeting the NKEBD; modulates protein-protein interactions (e.g., with gelsolin) [3]. | Suppressed PDAC cell proliferation and tumor growth in xenograft models via non-tumoricidal mechanisms [3]. |
| Gene Silencing | siRNA / shRNA [4] [5] | RNA interference to knock down DCLK1 expression. | Reduced cell proliferation, migration, invasion; impaired invadopodia function and MMP secretion [4] [5]. |
| CRISPR/Cas9 | N/A [6] | Used for specific ablation of DCLK1 long isoforms (DCLK1-L) [6]. | Attenuated cancer malignancy in vitro and in vivo [6]. |
For researchers working on DCLK1 inhibitors, the following workflow outlines common experimental steps for validating compound activity and function, synthesized from the methodologies in the search results.
To find the specific information you require, I suggest the following steps:
The development of a selective DCLK1 inhibitor requires a multi-faceted approach to confirm its potency, selectivity, and mechanism of action. The following protocols, adapted from studies on DCLK1-IN-1, provide a robust template for characterizing compounds like DCLK1-IN-4 [1].
Table 1: Key Biochemical and Cellular Assays for DCLK1 Inhibitor Profiling
| Assay Type | Methodology Description | Key Outcome Measures | Reported Data for DCLK1-IN-1 |
|---|---|---|---|
| Biochemical Binding (KINOMEscan) [1] | Competition binding assay against recombinant DCLK1 kinase domain. | IC₅₀: Concentration causing 50% inhibition of probe binding. | 9.5 nM |
| In Vitro Kinase Activity [1] | Radioactive kinase assay using ³³P-ATP and recombinant DCLK1 kinase domain. | IC₅₀: Concentration causing 50% inhibition of kinase activity. | 57.2 nM (at 50 μM ATP) |
| Cellular Target Engagement (NanoBRET) [1] | Energy transfer assay in live cells (e.g., HCT116) to measure displacement of a fluorescent tracer. | IC₅₀: Concentration causing 50% tracer displacement. | 279 nM |
| Cellular Viability (2D vs. 3D) [1] | - 2D Monolayer culture
This protocol measures the direct inhibition of DCLK1 kinase activity by a compound [2] [1].
The workflow for this kinase activity assay is summarized below:
This protocol confirms that the inhibitor binds to DCLK1 in the complex cellular environment [1].
While the exact data for this compound is not public, the established path for its predecessor provides a clear roadmap. To adapt these protocols for this compound, you should:
While direct information on DCLK1-IN-4 is unavailable, current research offers insights into targeting DCLK1, which can inform experimental design. The table below summarizes key findings from studies on DCLK1 inhibitors and their treatment conditions.
| Inhibitor / Tool | Type / Target | Reported Treatment Duration (In Vitro) | Key Findings / Context | Source Study / Model |
|---|---|---|---|---|
| DCLK1-IN-1 | Small-molecule kinase inhibitor | 72-96 hours [1] | Used to inhibit proliferation, invasion, and migration. | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| siRNA / shRNA | Genetic knockdown (multiple isoforms) | ~72 hours (transfection); stable lines generated [1] [2] | Reduces invasion, stemness traits, and protein expression. Effects validated over multiple days. | HNSCC, Prostate Cancer |
| LRRK2-IN-1 | Small-molecule inhibitor (off-target) | 72-96 hours [1] | Used to inhibit DCLK1 and study downstream NOTCH signaling. | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| D-peptide 1 | Targets extracellular domain (Isoform 4) | Not explicitly stated (assays over days/weeks) [3] | Suppresses tumor growth in vivo without inducing cell death, suggesting non-cytotoxic mechanism. | Pancreatic Ductal Adenocarcinoma (PDAC) |
Since specific data for this compound is lacking, you can establish an initial optimization strategy by determining the compound's mechanism and defining key biological endpoints.
Optimizing duration requires linking treatment time to the biological effect you aim to achieve. Based on DCLK1's known functions, consider tracking these endpoints over a time course (e.g., 24, 48, 72, 96 hours):
| Target Process | Key Assays | Technical Notes |
|---|---|---|
| Cell Proliferation & Viability | Alamar Blue assay [1], Colony formation (clonogenicity) [3] [7] | Distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. |
| Cancer Stemness | Sphere formation assay [3] [7] | Assess self-renewal capability in 3D culture. |
| Invasion & Metastasis | Boyden chamber (Transwell) invasion assay [1] [2], Gelatin degradation (invadopodia) assay [2] | Evaluates capacity to degrade and invade through extracellular matrix. |
| Signaling Pathway Modulation | Western Blot for pathway components (e.g., NOTCH, Hippo-YAP) [1] [7], Quantitative RT-PCR for stemness markers [7] | Determine how long treatment is needed for sustained pathway suppression. |
The diagram below outlines a logical workflow for designing your experiments to determine the optimal treatment duration for this compound.
To move forward with your technical support project, I suggest you:
The table below summarizes the known binding and inhibitory concentrations of DCLK1-IN-1, which can serve as a benchmark for the kind of data you would need for DCLK1-IN-4 [1].
| Target | Binding IC₅₀ (Cell-free assay) | Kinase Inhibition IC₅₀ (Kinase assay) |
|---|---|---|
| DCLK1 | 9.5 nM | 57.2 nM |
| DCLK2 | 31 nM | 103 nM |
Beyond its primary targets, DCLK1-IN-1 has been noted to weakly inhibit ERK5 in certain cellular contexts [1]. It is also described as a highly selective, in vivo-compatible chemical probe for the DCLK1 domain, especially when used together with its control compound, DCLK1-NEG [2] [1].
Here are key methodologies cited in the literature for validating DCLK1 inhibitor effects and ruling out off-target concerns, which you can adapt for your guides.
You can structure your FAQ around common experimental challenges:
Unexpected phenotypic effects in my assay. How do I know if it's an off-target effect?
My in vivo results are inconsistent. What are the validated experimental conditions?
The following diagram illustrates the core experimental workflow for validating the specificity of a DCLK1 inhibitor, integrating the methods discussed above:
Q1: What are the common reasons for low cellular efficacy of this compound in our experiments? Low cellular efficacy is often a result of poor cellular uptake. The table below summarizes the primary factors and suggested verification experiments.
| Potential Cause | Underlying Principle | Verification Experiment |
|---|---|---|
| Low Cell Permeability | Compound may be too hydrophilic or large to passively diffuse across cell membrane [1]. | Measure intracellular concentration via LC-MS/MS or use a fluorescently tagged analog for visualization. |
| Efflux by Transporters | P-glycoprotein (P-gp) and other efflux pumps can actively export the compound [2]. | Use an efflux pump inhibitor (e.g., Verapamil) in a cytotoxicity assay; test in cell lines with low vs. high P-gp expression. |
| Intracellular Metabolism | Compound may be metabolized and inactivated by cellular enzymes before reaching its target. | Analyze intracellular compound stability over time using mass spectrometry. |
| Target (DCLK1) Isoform Variability | DCLK1 has multiple isoforms; inhibitor affinity may vary. Isoforms 2/4 have a unique extracellular domain not targeted by kinase inhibitors like this compound [2] [1]. | Validate DCLK1 isoform expression in your cell lines (RT-PCR/Western) and confirm inhibitor binding affinity via SPR or similar. |
Q2: Which DCLK1 isoforms are not targeted by kinase inhibitors like this compound, and why does it matter? Your experiments might fail if the cell line used expresses DCLK1 isoforms that the inhibitor cannot target. The table below lists the major human DCLK1 isoforms.
| Isoform | Key Domains | Intracellular/Extracellular | Targetable by this compound? |
|---|---|---|---|
| Isoform 1 | Microtubule-binding domains, Kinase domain [2] | Intracellular kinase | Yes (presumed) |
| Isoform 2 | Microtubule-binding domains, Kinase domain, Unique C-terminal ECD (NKEBD) [2] [1] | Intracellular kinase & Extracellular domain | No (Kinase domain is present, but NKEBD is not targeted) |
| Isoform 3 | Information not detailed in search results | Information not detailed in search results | Unclear |
| Isoform 4 | Kinase domain, Unique C-terminal ECD (NKEBD) (Lacks microtubule-binding domains) [2] [1] | Intracellular kinase & Extracellular domain | No (Its functions are kinase-independent) |
The unique extracellular domain of isoforms 2 and 4, known as the Non-Kinase Extracellular Binding Domain (NKEBD), is not targeted by kinase inhibitors. These isoforms are involved in pro-tumorigenic protein-protein interactions (e.g., with Gelsolin) and must be targeted with specific monoclonal antibodies or D-peptides designed to bind the NKEBD [1] [3].
Issue: Suspected Poor Cellular Uptake of this compound
Verification Protocol: Measuring Intracellular Compound Concentration
1. Objective To directly quantify the amount of this compound that enters the cell cytoplasm.
2. Materials and Equipment
3. Experimental Procedure
4. Data Interpretation A low intracellular concentration confirms poor uptake. This finding should direct efforts toward formulating the compound to enhance permeability.
Issue: Inconsistent Activity Across Different Cell Lines
Verification Protocol: Validating DCLK1 Isoform Expression
1. Objective To determine which DCLK1 isoforms are expressed in the cell lines used, explaining differential responses to this compound.
2. Materials and Equipment
3. Experimental Procedure
4. Data Interpretation If a cell line is resistant to this compound but shows high expression of Isoforms 2 or 4, the resistance is likely due to the inhibitor's inability to target these specific isoforms.
The relationship between different DCLK1 isoforms and the appropriate therapeutic strategies to target them is complex. The following diagram outlines this logical framework to help guide your experimental strategy.
Given the lack of specific data on this compound, I suggest you:
This guide addresses potential challenges when working with DCLK1 inhibitors in combination setups.
| Potential Issue | Underlying Mechanism & Evidence | Recommended Mitigation Strategies |
|---|---|---|
| Insufficient Efficacy / Acquired Resistance | Upregulation of alternative survival pathways (e.g., TGF-β, EMT); Cancer stem cell (CSC) plasticity [1] [2]. | Combine with chemotherapy (e.g., cisplatin); Use 3D spheroid models to mimic tumor microenvironments and CSC populations [1] [2]. |
| Off-Target Kinase Inhibition | Lack of specificity in first-generation inhibitors leading to unintended toxicities. | Utilize isoform-specific targeting strategies (e.g., monoclonal antibodies, D-peptides targeting extracellular domains); Employ genetic knockdown (siRNA, shRNA) for target validation [3] [4]. |
| Variable Response Between Cell Lines | Differential expression of DCLK1 isoforms (Long vs. Short); Heterogeneous genetic backgrounds [1] [5]. | Pre-screen cell lines for DCLK1 and relevant isoform expression (WB, qPCR); Use isogenic paired sensitive/resistant cell lines [1] [2]. |
| Toxicity in Normal Gastrointestinal Cells | DCLK1 is expressed in tuft cells and plays a role in intestinal regeneration; inhibition may impair repair [3]. | Titrate inhibitor dosage to find minimal effective concentration; Schedule pulsed dosing instead of continuous exposure; Monitor GI tract health in vivo. |
Q1: What is the mechanistic basis for using DCLK1 inhibitors in combination therapy? DCLK1 is a serine/threonine kinase and a marker for cancer stem cells (CSCs). It drives key pro-tumorigenic processes such as epithelial-mesenchymal transition (EMT), cellular reprogramming, and drug efflux [1] [2] [6]. By targeting DCLK1, the therapy aims to eliminate the therapy-resistant CSC population, thereby re-sensitizing the tumor to conventional chemotherapeutic agents like cisplatin and preventing relapse [1] [2].
Q2: Are there specific signaling pathways I should monitor to assess the efficacy and mechanism of DCLK1 inhibition? Yes, based on current research, you should analyze pathways related to:
Q3: What are the best experimental models to study DCLK1 combination therapy?
The following diagram illustrates the core signaling pathways affected by DCLK1 inhibition and the subsequent molecular changes that reduce tumorigenesis.
This protocol outlines a standard method for evaluating the combination of a DCLK1 inhibitor with cisplatin in 3D spheroid cultures, a model that enriches for cancer stem cells [1] [2].
1. Generate 3D Spheroids:
2. Drug Treatment:
3. Endpoint Analysis:
While direct data on DCLK1-IN-4 is lacking, the following table summarizes key mechanisms by which DCLK1 contributes to resistance, which are likely relevant when its inhibition is targeted.
| Mechanism | Description | Supporting Evidence |
|---|---|---|
| Isoform Switching | Alternative promoter usage can shift expression from long (DCLK1-L) to short (DCLK1-S) isoforms, which lack the microtubule-binding domain targeted by some inhibitors. [1] [2] | Observed in colorectal cancer; β-promoter driven DCLK1-S isoforms upregulated. [2] |
| Upstream Activation | Hypoxic conditions in the tumor microenvironment can activate HIF2α, leading to increased DCLK1 transcription. [1] | In clear cell renal cell carcinoma, a hypoxia-HIF2α-PLOD2 axis drives DCLK1 overexpression. [1] |
| Kinase-Independent Functions | DCLK1 has scaffold functions and regulates microtubules. Inhibiting the kinase domain may not disrupt these pro-tumorigenic roles. [2] [3] | DCLK1-IN-1 inhibits the kinase but does not prevent its microtubule-associated protein function. [3] |
| Cross-talk with Oncogenic Pathways | DCLK1 activates key survival pathways like PI3K/AKT/mTOR and Wnt/β-catenin, creating a bypass signaling network. [4] [5] [6] | DCLK1 overexpression activates KRAS and PI3K/AKT/mTOR signaling; inhibition reverses chemoresistance. [4] [5] |
Here are answers to frequently asked questions and recommended experimental protocols based on current knowledge.
DCLK1 influences a network of pro-survival and inflammatory pathways. The diagram below maps these key signaling connections to investigate in resistant models.
To investigate these pathways experimentally:
Given the current knowledge gaps, your research could pivot towards exploring these frontier areas:
The Peptide Mobility Shift Assay (MSA) is a robust, high-throughput method for measuring DCLK1 kinase activity and evaluating inhibitors. The table below summarizes the key components of this assay protocol [1].
| Assay Component | Details & Specifications |
|---|---|
| Core Principle | Microcapillary electrophoresis separates phosphorylated and non-phosphorylated peptide substrates based on a change in mobility [1]. |
| Key Advantage | Enables sensitive rank-ordering of inhibitor potency and is compatible with a 384-well format for high-throughput screening [1]. |
| Recombinant DCLK1 Protein | Kinase domain expressed in E. coli BL21(DE3) cells, purified via nickel-NTA affinity and size-exclusion chromatography [1]. |
| Peptide Substrate | 5-FAM-KKLRRTLSVA-COOH (FL-Peptide 12) [1]. |
| Critical Buffer Components | 50 mM HEPES (pH 7.3), 350 mM NaCl, 20 mM Imidazole, 5% Glycerol, 1 mM Benzamidine, 1 mM PMSF [1]. |
| Detection Instrument | PerkinElmer LabChip EZ Reader [1]. |
Here are common issues you might encounter with the MSA and how to resolve them.
| Problem Area | Possible Issue | Troubleshooting Action |
|---|---|---|
| Low Signal/Activity | (1) Low ATP; (2) Incorrect pH; (3) Enzyme degradation. | (1) Confirm ATP concentration (typically 10 mM stock); (2) Ensure HEPES buffer pH is 7.3; (3) Add fresh protease inhibitors (PMSF, Benzamidine) to purification and assay buffers, aliquot and flash-freeze purified enzyme [1]. |
| High Background | Incomplete peptide separation or substrate degradation. | Optimize electrophoresis parameters (voltage, pressure) on the LabChip. Prepare fresh peptide substrate solutions and ensure proper storage [1]. |
| Poor Inhibitor Potency | (1) Compound solubility; (2) Incomplete inhibition. | (1) Pre-dissolve inhibitors in DMSO and ensure final DMSO concentration is ≤1% in the assay; (2) Pre-incubate enzyme with inhibitor for 15-30 minutes before adding ATP and substrate [1]. |
| High Data Variability | Inconsistent enzyme or substrate pipetting. | Use an automated liquid handler for reagent dispensing in 384-well plates to improve reproducibility [1]. |
This section provides the step-by-step methodology for performing the MSA, as outlined in the search results [1].
To help visualize this process, the following diagram outlines the core workflow and a key structural consideration for DCLK1-targeting compounds:
When working with DCLK1 inhibitors, keep these broader biological contexts in mind:
The table below summarizes a specific DCLK1 chemical probe and a common inhibitor mentioned in the literature, along with primary strategies for achieving targeting specificity.
| Inhibitor / Approach | Key Characteristics & Specificity Strategies | Evidence & Validation |
|---|
| DCLK1-IN-1 (Chemical Probe) | High Kinase Selectivity: KINOMEscan profiling (1 µM) showed exclusive inhibition of DCLK1 and DCLK2 across 489 human kinases [1]. Potency: Kd = 109 nM (ITC assay); IC50 = 9.5 nM (binding assay) [1]. Negative Control: Available negative control compound (DCLK1-NEG) for confirming on-target effects [1]. | In vitro and in cellulo activity well-documented [1]. Good pharmacokinetic profile and no adverse effects in mice up to 100 mg/kg [1]. | | LRRK2-IN-1 (Small Molecule) | Used in multiple studies to inhibit DCLK1 and investigate its function in various cancers [2] [3] [4]. | Demonstrated functional effects in vitro, including reduced cancer cell proliferation, migration, and invasion [2]. | | Isoform-Specific Targeting | Strategy: Target unique extracellular domains (e.g., NKEBD) of specific isoforms (e.g., Isoform 2/4) rather than the conserved kinase domain [5] [6]. Tools: Monoclonal antibodies (e.g., CBT-15) or novel D-peptides [5] [6]. | D-peptide targeting NKEBD suppressed PDAC cell proliferation and tumor growth in xenograft models without inducing cell death [6]. | | Allosteric Regulation | Strategy: Target protein-protein interactions involving the C-terminal autoinhibitory domain (AID) to modulate kinase activity [6]. | HPCAL1 binding to the AID activates DCLK1 kinase in a Ca2+-dependent manner, suggesting allosteric control is a viable strategy [6]. |
To establish inhibitor specificity in your experiments, you can adopt the following validated methodologies:
Understanding the target's biology is crucial for designing specificity strategies. The following diagram illustrates the major DCLK1 isoforms and the respective domains targeted by different strategies.
The table below summarizes the experimental data for several inhibitors, with DCLK1-IN-1 serving as the benchmark for selectivity.
| Inhibitor Name | Primary Target(s) | DCLK1 Inhibition (IC50/Kd) | Key Off-Targets (IC50) | Selectivity Notes | Experimental Evidence |
|---|---|---|---|---|---|
| DCLK1-IN-1 | DCLK1/2 | IC50 = 9.5 nM (Binding) [1]; 57.2 nM (Kinase) [1] | DCLK2 (31 nM), ERK5 (1.8 µM), LRRK2 (6.97 µM) [1] | First highly selective, in-vivo compatible probe; >100-fold selectivity over ERK5/LRRK2 [1]. | Binding assays, kinase activity assays, cellular NanoBRET, proteomic profiling [1]. |
| LRRK2-IN-1 | LRRK2 | IC50 = 186 nM [2] | LRRK2 (3 nM), ERK5 (21 nM) [2] [1] | Multi-targeted; not suitable as a selective DCLK1 chemical probe [2] [1]. | Kinase peptide substrate mobility shift assay [2]. |
| XMD8-92 | ERK5, BRD4 | IC50 = 1400 nM (Binding) [1]; 716 nM (Kinase) [2] | ERK5 (1.6 µM), BRD4 (1.6 µM) [1] | Multi-targeted; inhibits BRD4 bromodomains, confounding results interpretation [1]. | Kinase peptide substrate mobility shift assay [2]; binding assays [1]. |
| XMD8-85 | ERK5, DCLK1 | IC50 = 11 nM [2] | ERK5, LRRK2, BRD4 [2] [1] | One of the most potent DCLK1 inhibitors found but highly multi-targeted [2]. | Kinase peptide substrate mobility shift assay [2]. |
| Compound I-5 | DCLK1 | IC50 = 171.3 nM [3] | Information not available in search results. | Novel purine-skeleton inhibitor; shows in vivo efficacy in pancreatic cancer models [3]. | Kinase activity assays, in vivo xenograft studies [3]. |
The selectivity data for these inhibitors, particularly for DCLK1-IN-1, was established using a range of robust biochemical and cellular techniques [1]:
The following diagram illustrates a typical workflow for kinase inhibitor selectivity profiling, integrating the methods described above:
Given that "DCLK1-IN-4" is not covered in the current search results, here are some suggestions for your next steps:
The table below summarizes the key characteristics of LRRK2-IN-1 based on the retrieved research.
| Feature | Description |
|---|---|
| Primary Target | Leucine-rich repeat kinase 2 (LRRK2) [1] |
| Cross-reactivity | Potently inhibits Doublecortin-like kinase 1 (DCLK1); reported dissociation constant (Kd) for DCLK1 is 5 nM [2] |
| Inhibition Mechanism | ATP-competitive type I kinase inhibitor [2] [1] |
| Reported IC₅₀ for DCLK1 | 2.61 nM (in vitro kinase assay) [2] |
| Cellular Anti-cancer Effects | Inhibits proliferation, migration, invasion; induces apoptosis and cell cycle arrest in colorectal (HCT116) and pancreatic (AsPC-1) cancer cell lines (IC₅₀ ~1.7 μM) [2] |
| Key Experimental Workflow | The pathway from drug binding to observed cellular effects can be summarized as follows: |
A direct comparison with this compound is not currently possible because the search results, which include recent articles from 2024 and 2025, lack specific quantitative data on this compound.
To conduct a thorough comparison, you may need to consult specialized chemical and pharmacological databases. Here is a suggested framework and key criteria you can use to evaluate both inhibitors side-by-side once the data for this compound is located.
| Comparison Criteria | What to Look For |
|---|---|
| Potency & Selectivity | IC₅₀ values for DCLK1; Kd values; selectivity profiling across the kinome. |
| Mechanism of Action | Type of inhibition (e.g., Type I/II); binding site; allosteric or orthosteric. |
| Cellular & In Vivo Efficacy | IC₅₀ in relevant cell lines; effects on stemness, EMT, apoptosis; tumor growth inhibition in animal models. |
| Structural Basis | Availability of co-crystal structures with DCLK1 to understand binding interactions. |
| Therapeutic Potential | Data on overcoming drug resistance; effects on the tumor microenvironment. |
Future research is moving towards more specific targeting strategies, such as developing isoform-specific inhibitors or ligands that target non-kinase domains of DCLK1 to achieve higher precision [5] [6].
The first selective, in vivo-compatible chemical probe for the DCLK1 kinase domain is DCLK1-IN-1 [1]. The table below summarizes its key validation metrics across various orthogonal assays, which defines the standard for a high-quality chemical probe:
| Assay Type | Target | Result (IC₅₀ or Kd) | Context / Notes |
|---|---|---|---|
| Isothermal Titration Calorimetry (ITC) | DCLK1 | Kd = 55 nM | Measures binding affinity to recombinant protein [1]. |
| In vitro Binding Assay (KINOMEscan) | DCLK1 | IC₅₀ = 9.5 nM | High-throughput binding assay [1]. |
| In vitro Kinase Assay | DCLK1 | IC₅₀ = 57.2 nM | Activity assay using ³³P-labeled ATP [1]. |
| Cellular Target Engagement (NanoBRET) | DCLK1 | IC₅₀ = 279 nM | Confirms binding to DCLK1 in live HCT116 cells [1]. |
| In vitro Binding Assay (KINOMEscan) | DCLK2 | IC₅₀ = 31 nM | DCLK2 is a close homolog of DCLK1 [1]. |
| In vitro Kinase Assay | DCLK2 | IC₅₀ = 103 nM | --- |
| In vitro Binding Assay (KINOMEscan) | ERK5 | IC₅₀ = 1800 nM | Demonstrates selectivity over a common off-target [1]. |
| Cellular Assay | ERK5 | IC₅₀ = 5360 nM | --- |
| In vitro Kinase Assay | LRRK2 | IC₅₀ = 6970 nM | Demonstrates selectivity over another common off-target [1]. |
| Binding Assay | BRD4 Bromodomain | IC₅₀ > 10,000 nM | Confirms no activity against BRD4, a target of previous tool compounds [1]. |
Validating a kinase inhibitor like DCLK1-IN-1 typically involves a phosphoproteomics workflow to capture its cellular effects. The general process and key findings from studies on DCLK1 inhibition are outlined below.
The standard mass spectrometry-based phosphoproteomic workflow involves several key stages [2] [3] [4]:
limma in R [3] [4].This workflow can be visualized in the following diagram:
Application of this phosphoproteomic workflow to DCLK1-IN-1 revealed its functional impact:
Given the absence of specific data for this compound, here are suggested approaches to find the information you need:
The table below summarizes key characteristics of the main DCLK1-targeting strategies identified in current research.
| Therapeutic Modality | Example Agent | Primary Mechanism of Action | Key Experimental Findings | Reported Advantages | Reported Challenges/Limitations |
|---|
| Small-Molecule Kinase Inhibitor | DCLK1-IN-1 [1] | Potent & selective ATP-competitive inhibition of DCLK1/2 kinase domain [1]. | - IC₅₀ (DCLK1 kinase assay): 57.2 nM [1]
For research reproducibility, here are the methodologies used in the cited studies.
This protocol is foundational for assessing target availability for antibody-based therapies like CBT-15 or CAR-T cells.
The diagrams below illustrate the molecular mechanisms of DCLK1 and how different therapies interact with these pathways.
Diagram: DCLK1 Isoforms and Therapeutic Targeting Strategies. DCLK1 exists in long (L) and short (S) isoforms with distinct domains. Therapies are color-coded by type: small molecule inhibitors (blue) target the intracellular kinase domain, while biologic agents (red) target the extracellular NKEBD of specific isoforms.
Diagram: Hypoxia-Induced DCLK1-L Signaling in ccRCC. A specific pathway identified in clear cell renal cell carcinoma (ccRCC) shows how the hypoxic tumor environment drives the transcription of the long isoforms of DCLK1 (DCLK1-L), promoting malignancy. This pathway can be targeted by kinase inhibitors like DCLK1-IN-1 [4].
The different therapeutic modalities offer distinct strategic advantages:
The choice between modalities in a research or development context depends on the biological context (target isoform expression, primary mechanism of action to inhibit) and the therapeutic application.